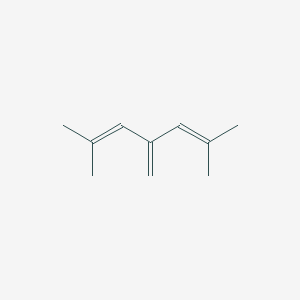
2,6-Dimethyl-4-methylidenehepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-methylidenehepta-2,5-diene is an organic compound with the molecular formula C9H14. It is a hydrocarbon that belongs to the class of dienes, characterized by the presence of two double bonds. This compound is known for its unique structure, which includes a methylidene group attached to a hepta-2,5-diene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-methylidenehepta-2,5-diene can be synthesized through various methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-Dimethyl-2,5-heptadien-4-one). This intermediate can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-methylidenehepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-methylidenehepta-2,5-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-methylidenehepta-2,5-diene involves its interaction with molecular targets and pathways. For instance, in biochemical reactions, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
2,6-Dimethyl-2,4-heptadiene: This compound has a similar diene structure but differs in the position of the double bonds.
Uniqueness
2,6-Dimethyl-4-methylidenehepta-2,5-diene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
927-02-6 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-methylidenehepta-2,5-diene |
InChI |
InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
GDZMPCFJAAVJHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=C)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



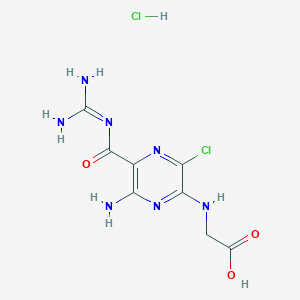
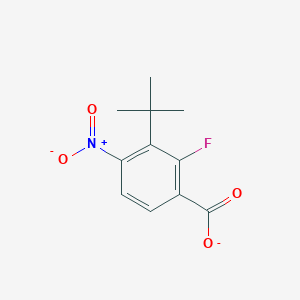
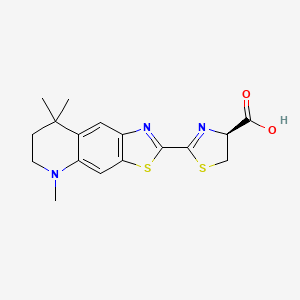
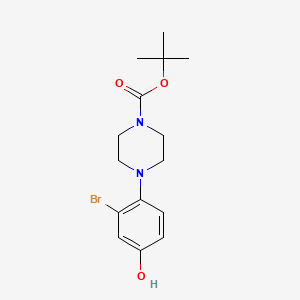
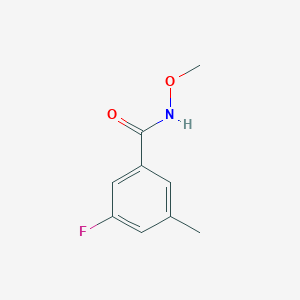
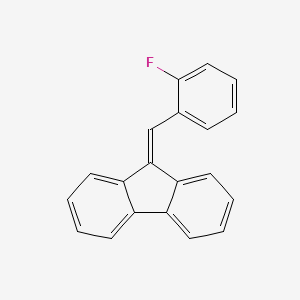
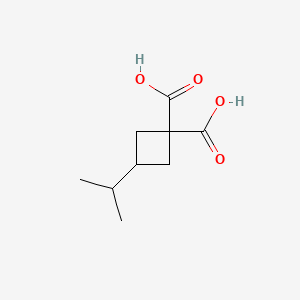
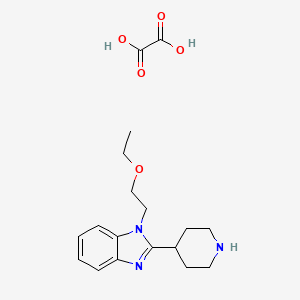
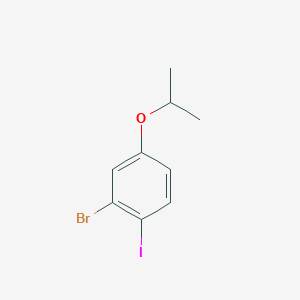
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
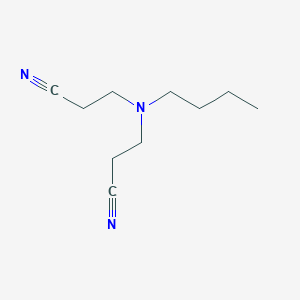
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
